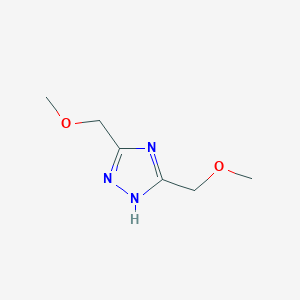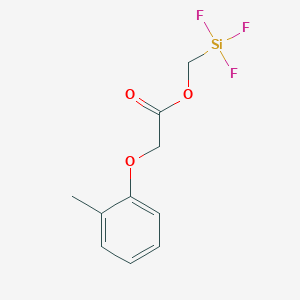
4-Methoxyheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyheptan-2-one is an organic compound with the molecular formula C8H16O2. It is a ketone with a methoxy group attached to the fourth carbon of the heptane chain. This compound is known for its pleasant odor and is used in various industrial applications, including as a solvent and in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxyheptan-2-one can be synthesized through several methods. One common method involves the alkylation of 4-methoxy-2-butanone with a suitable alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Methoxy-2-butanone and an alkyl halide (e.g., 1-bromoheptane).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 4-methoxy-2-butanone, generating an enolate ion. This enolate then undergoes nucleophilic substitution with the alkyl halide, forming this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-methoxy-2-heptanone. This process uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyheptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides (e.g., NaI) in polar aprotic solvents.
Major Products Formed
Oxidation: 4-Methoxyheptanoic acid.
Reduction: 4-Methoxyheptanol.
Substitution: Various substituted heptanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxyheptan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used as a solvent and in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 4-Methoxyheptan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The methoxy group can also undergo nucleophilic substitution, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyheptan-2-one can be compared with other similar compounds such as:
4-Methylpentan-2-one:
2-Heptanone: A simple ketone with a similar carbon chain length but without the methoxy group, used in flavorings and fragrances.
4-Methoxy-2-butanone: A shorter chain ketone with a methoxy group, used in organic synthesis.
The presence of the methoxy group in this compound makes it unique, providing different reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
108811-44-5 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
4-methoxyheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-5-8(10-3)6-7(2)9/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZLNRMTGJPXGCLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


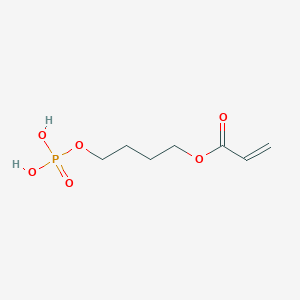
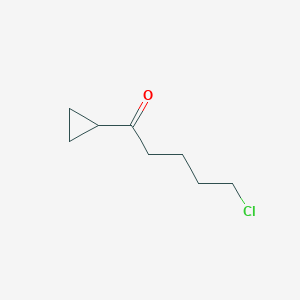
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
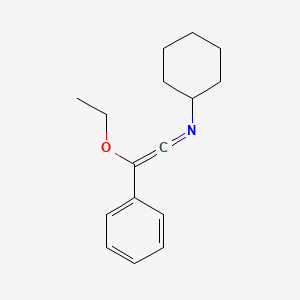
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
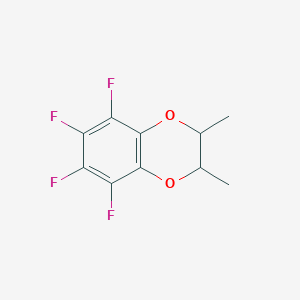

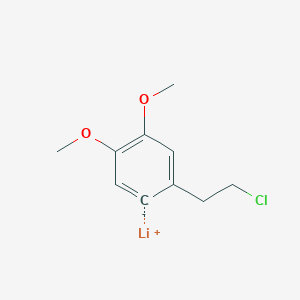
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
